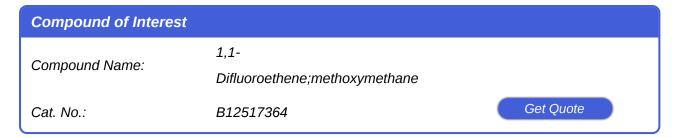


Quantum Chemical Blueprint: A Technical Guide to 1,1-Difluoroethene Calculations

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on 1,1-Difluoroethene (CH₂CF₂). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, compiled data, and visual workflows to facilitate a deeper understanding and replication of these computational studies.

Molecular Geometry Optimization

The first step in computational analysis is to determine the equilibrium geometry of the 1,1-Difluoroethene molecule. This is achieved through geometry optimization calculations using various ab initio and density functional theory (DFT) methods. The optimized structural parameters, including bond lengths and bond angles, are crucial for subsequent calculations of vibrational frequencies and electronic properties.

Below is a summary of optimized geometrical parameters for 1,1-Difluoroethene obtained using different levels of theory with the aug-cc-pVDZ basis set.



Param eter	C=C (Å)	C-H (Å)	C-F (Å)	∠HCH (°)	∠FCF (°)	∠cch (°)	∠CCF (°)	Metho d
Experi mental	1.315	1.078	1.323	121.8	109.1	-	-	
MP2	1.339	1.089	1.332	120.1	109.8	119.9	125.1	[1]
CCSD	1.333	1.088	1.333	120.3	109.4	119.8	125.3	
CCSD(T)	1.330	1.087	1.326	120.5	109.7	119.7	125.1	
CAS(2, 2)PT2	1.334	1.088	1.330	120.4	109.5	119.8	125.2	[2]

Vibrational Frequencies

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). Anharmonic corrections are often applied to the calculated harmonic frequencies to provide a more accurate comparison with experimental data.

The following table presents a selection of calculated and experimental fundamental vibrational frequencies for 1,1-Difluoroethene.



Mode	Symmetry	Description	Calculated (MP2/cc-pVTZ, Anharmonic) (cm ⁻¹)	Experimental (Gas Phase) (cm ⁻¹)
V1	Aı	CH ₂ symmetric stretch	3045.9	3070
V2	A ₁	C=C stretch	1735.1	1728
Vз	A ₁	CH ₂ scissors	1378.3	1360
V4	Aı	CF ₂ symmetric stretch	926.1	926
V5	A ₁	CF ₂ scissors	545.2	551
V6	В1	CH2 rock	802.3	802
V7	В1	CF2 rock	617.4	617
V8	B2	CH ₂ antisymmetric stretch	3127.8	3128
V9	B2	CF ₂ antisymmetric stretch	1327.6	1328
V10	B ₂	CH₂ wag	954.0	954
V11	A2	CH ₂ twist	1087.5	1088
V12	A ₂	CF2 twist	437.1	437

Electronic Properties

The electronic properties of 1,1-Difluoroethene, such as the dipole moment, HOMO-LUMO gap, and ionization potential, provide insights into its reactivity, stability, and spectroscopic characteristics. These properties are calculated from the optimized ground-state wavefunction.



Property	Value	Method/Basis Set	Reference
Dipole Moment	1.37 D	Experimental	[3]
1.41 D	MP2/aug-cc-pVDZ		
HOMO Energy	-10.7 eV	B3LYP/6-311++G(d,p)	
LUMO Energy	1.5 eV	B3LYP/6-311++G(d,p)	-
HOMO-LUMO Gap	12.2 eV	B3LYP/6-311++G(d,p)	-
Ionization Potential	10.3 eV	Experimental	-
10.4 eV	CCSD(T)/cc-pVTZ		-

Experimental and Computational Protocols Geometry Optimization and Vibrational Frequency Calculation

A typical computational protocol for obtaining the optimized geometry and vibrational frequencies of 1,1-Difluoroethene involves the following steps:

- Molecule Building: The initial 3D structure of 1,1-Difluoroethene is built using a molecular editor such as Avogadro or GaussView.
- Input File Preparation: An input file is prepared for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file specifies the initial coordinates, the desired level of theory (e.g., B3LYP, MP2), the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ), the type of calculation (geometry optimization followed by frequency analysis), the molecular charge (0), and the spin multiplicity (1).
- Execution: The calculation is run on a high-performance computing cluster.
- Analysis of Results: The output file is analyzed to confirm that the geometry optimization has
 converged successfully and that there are no imaginary frequencies, indicating a true energy
 minimum. The optimized coordinates, energies, and vibrational frequencies are extracted.

Example Gaussian 09 Input for Geometry Optimization and Frequency Calculation:



Electronic Property Calculation

Calculations of electronic properties are typically performed as a separate step on the previously optimized geometry.

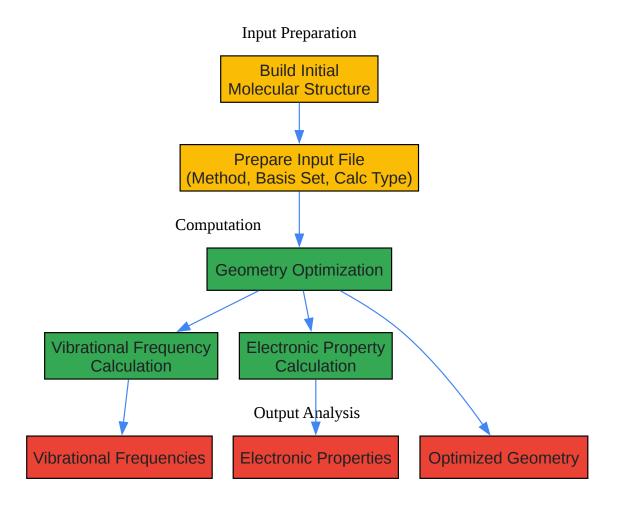
- Input File Preparation: A new input file is created using the optimized coordinates. The
 keywords in the input file are modified to request the calculation of specific properties like
 molecular orbitals (for HOMO-LUMO analysis) and population analysis (for dipole moment).
- Execution and Analysis: The calculation is run, and the output file is analyzed to extract the desired electronic properties.

Visualizations Molecular Structure

Caption: Ball-and-stick model of the 1,1-Difluoroethene molecule.

Quantum Chemical Calculation Workflow





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Caption: A typical workflow for quantum chemical calculations.

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